molecular formula C7H9BrN2O2 B6279656 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid CAS No. 1783575-54-1

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid

Cat. No. B6279656
CAS RN: 1783575-54-1
M. Wt: 233.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid (BDMPAA) is an organic compound composed of a brominated pyrazole ring with an acetic acid group attached. It is a colorless solid that is insoluble in water and soluble in organic solvents. BDMPAA has a wide range of applications in scientific research due to its unique properties. It has been used to synthesize various compounds, to study the mechanism of action of drugs, and to investigate the biochemical and physiological effects of drugs. In

Scientific Research Applications

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid has a wide range of applications in scientific research. It has been used to synthesize various compounds, to study the mechanism of action of drugs, and to investigate the biochemical and physiological effects of drugs. It has also been used to study the effects of drugs on cells and tissues, as well as to study the effects of drugs on enzyme activity. In addition, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid has been used to study the pharmacokinetics of drugs, to study the metabolism of drugs, and to study the pharmacodynamics of drugs.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid is not fully understood. However, it is thought to interact with the active sites of enzymes, which may be involved in the synthesis of other compounds or in the metabolism of drugs. It is also thought to interact with receptors in cells and tissues, which may be involved in the regulation of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid are not fully understood. However, it is thought to interact with the active sites of enzymes, which may be involved in the synthesis of other compounds or in the metabolism of drugs. It is also thought to interact with receptors in cells and tissues, which may be involved in the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

The use of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it is non-toxic and has a low molecular weight, which makes it suitable for use in a variety of laboratory experiments. However, it is insoluble in water, which can make it difficult to use in some experiments.

Future Directions

The potential future directions for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid research include further investigation into its biochemical and physiological effects, as well as its mechanism of action. In addition, further research is needed to explore its potential applications in drug discovery and development. Other potential future directions include exploring its potential as a therapeutic agent and as a tool for studying the pharmacokinetics and pharmacodynamics of drugs. Finally, further research is needed to explore its potential as a diagnostic tool for diseases and disorders.

Synthesis Methods

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid can be synthesized using a two-step process. The first step involves reacting 4-bromo-1,5-dimethyl-1H-pyrazole with acetic anhydride in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction yields 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid. The second step involves reacting the acid with a base such as potassium hydroxide or sodium hydroxide to yield 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid in the form of a salt.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole with chloroacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromo-1,5-dimethyl-1H-pyrazole", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-bromo-1,5-dimethyl-1H-pyrazole in a suitable solvent (e.g. ethanol).", "Step 2: Add chloroacetic acid and a base (e.g. sodium hydroxide) to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then acidify with hydrochloric acid.", "Step 5: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 6: Purify the product by recrystallization or column chromatography." ] }

CAS RN

1783575-54-1

Product Name

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.1

Purity

95

Origin of Product

United States

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